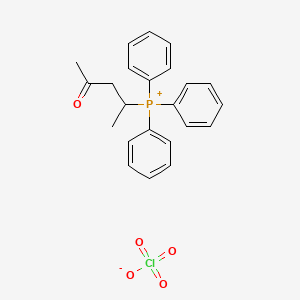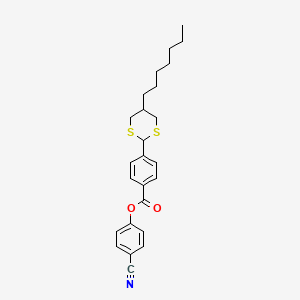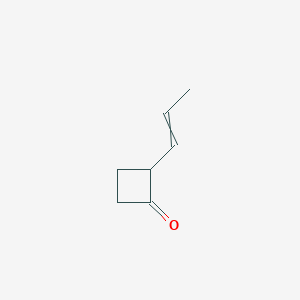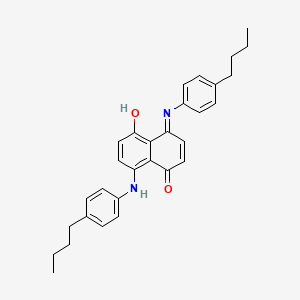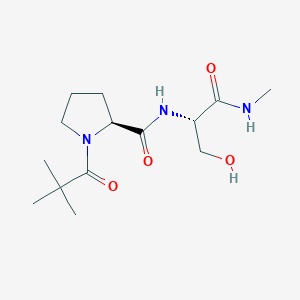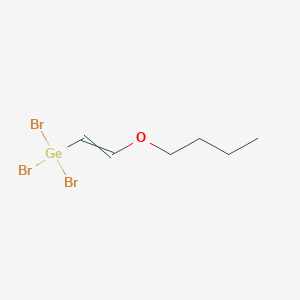
Tribromo(2-butoxyethenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(2-butoxyethenyl)germane is an organogermanium compound with the molecular formula C6H11Br3GeO It contains a germanium atom bonded to three bromine atoms and a 2-butoxyethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tribromo(2-butoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2-butoxyethenyl bromide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(2-butoxyethenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tribromo(2-butoxyethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism by which tribromo(2-butoxyethenyl)germane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the bromine atoms and the 2-butoxyethenyl group, which can form bonds with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromo(2-butoxyethenyl)silane: Similar in structure but contains silicon instead of germanium.
Tribromo(2-butoxyethenyl)tin: Contains tin instead of germanium.
Tribromo(2-butoxyethenyl)lead: Contains lead instead of germanium.
Uniqueness
Tribromo(2-butoxyethenyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. These properties make it particularly useful in specific applications where germanium’s characteristics are advantageous .
Eigenschaften
CAS-Nummer |
84692-67-1 |
|---|---|
Molekularformel |
C6H11Br3GeO |
Molekulargewicht |
411.49 g/mol |
IUPAC-Name |
tribromo(2-butoxyethenyl)germane |
InChI |
InChI=1S/C6H11Br3GeO/c1-2-3-5-11-6-4-10(7,8)9/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
HZMBHPFGWGVLCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC=C[Ge](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

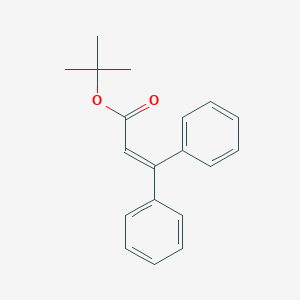
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
